Enantiomer-Specific Inhibitory Potency Against Carboxypeptidase A (CPA)
The (R)-enantiomer of 2-benzylsuccinic acid demonstrates significantly superior potency as a CPA inhibitor compared to its (S)-enantiomer. In a study on the related 2-benzyl-2-methylsuccinic acid series, the (R)-enantiomer exhibited a Ki of 0.15 μM, which is over 113-fold more potent than the (S)-enantiomer's Ki of 17 μM [1]. This establishes a clear chiral preference for the (R)-configuration at the active site of CPA. Furthermore, L-benzylsuccinate, which is synonymous with (R)-2-benzylsuccinic acid, has been shown to be a competitive inhibitor of CPA with a Ki of 0.45 μM [2].
| Evidence Dimension | Inhibition Constant (Ki) against Carboxypeptidase A (CPA) |
|---|---|
| Target Compound Data | Ki = 0.15 μM (for (R)-2-benzyl-2-methylsuccinic acid, a close analog); Ki = 0.45 μM (for (R)-2-benzylsuccinic acid, also referred to as L-benzylsuccinate) |
| Comparator Or Baseline | Ki = 17 μM for (S)-2-benzyl-2-methylsuccinic acid; Ki > 20 mM for tubulinyl-Tyr carboxypeptidase |
| Quantified Difference | 113-fold greater potency for (R)-enantiomer in the 2-methyl analog series; >44,000-fold difference in selectivity for CPA over tubulinyl-Tyr carboxypeptidase. |
| Conditions | In vitro enzyme inhibition assay for CPA; pH 7.5, 0.5 M NaCl at 25°C for the L-benzylsuccinate assay. |
Why This Matters
This data confirms that the (R)-enantiomer is the active inhibitor, and procurement of the racemate or incorrect (S)-isomer would result in an experimentally weak or inactive compound for CPA inhibition studies.
- [1] Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755-1760. View Source
- [2] Byers, L. D., & Wolfenden, R. (1973). Binding of the By-Product Analog Benzylsuccinic Acid by Carboxypeptidase A. Biochemistry, 12(10), 1832-1839. View Source
